Tris(4-dimethylaminophenyl)phosphine
Overview
Description
Tris(4-dimethylaminophenyl)phosphine: is an organophosphorus compound characterized by the presence of three 4-dimethylaminophenyl groups attached to a central phosphorus atom. This compound is known for its unique electronic and steric properties, making it a valuable ligand in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Tris(4-dimethylaminophenyl)phosphine, also known as 4,4’,4’'-phosphinetriyltris[N,N-dimethylaniline], is an organophosphorus compound Similar compounds are known to interact with a variety of metal centers .
Mode of Action
This compound acts as a base . It can react with oxygen to give hexamethylphosphoramide, O=P(NMe2)3, and with sulfur to give the corresponding compound hexamethylthiophosphoramide, S=P(NMe2)3 . It can also act as a ligand, forming complexes with a variety of metal centers .
Biochemical Pathways
It’s known that it can participate in reactions involving oxygen and sulfur .
Pharmacokinetics
Its physical properties such as its appearance as a colorless liquid, density of 0898 g/cm3, and boiling point of 49 °C at 12 mmHg are known .
Result of Action
It’s known that it can act as a desulfurization agent, for example, in the conversion of dibenzyl disulfide into dibenzyl sulfide .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-dimethylaminophenyl)phosphine typically involves the reaction of phosphorus trichloride with 4-dimethylaminophenyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
PCl3+3LiC6H4N(CH3)2→P(C6H4N(CH3)2)3+3LiCl
The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(4-dimethylaminophenyl)phosphine can undergo oxidation to form the corresponding phosphine oxide.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The compound can participate in substitution reactions where the 4-dimethylaminophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Lower oxidation state phosphines.
Substitution: Substituted phosphine compounds with different functional groups.
Scientific Research Applications
Chemistry: Tris(4-dimethylaminophenyl)phosphine is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are valuable in catalysis, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems due to their ability to form stable complexes with metal ions.
Industry: The compound is used in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry. Its unique properties make it suitable for enhancing the performance and durability of various industrial materials.
Comparison with Similar Compounds
Tris(dimethylamino)phosphine: Similar in structure but with dimethylamino groups instead of 4-dimethylaminophenyl groups.
Triphenylphosphine: Contains phenyl groups instead of 4-dimethylaminophenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains 2,4,6-trimethoxyphenyl groups.
Uniqueness: Tris(4-dimethylaminophenyl)phosphine is unique due to the presence of the 4-dimethylaminophenyl groups, which provide distinct electronic and steric properties. These properties enhance its performance as a ligand in various catalytic processes, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-bis[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N3P/c1-25(2)19-7-13-22(14-8-19)28(23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNETVOUSGGAEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911626 | |
Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104-21-8, 30442-12-7 | |
Record name | Tris[4-(dimethylamino)phenyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1104-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-Phosphinetriyltris(N,N-dimethylaniline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinetriyltris(N,N-dimethylaniline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030442127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-phosphinetriyltris[N,N-dimethylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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